molecular formula C16H14O3 B12853987 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 893737-18-3

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12853987
CAS No.: 893737-18-3
M. Wt: 254.28 g/mol
InChI Key: DOUMAXMUAJUAJR-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a biphenyl derivative with a dioxolane precursor under acidic conditions to form the desired compound . The reaction conditions often include the use of a Lewis acid catalyst such as zinc chloride or boron trifluoride to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the biphenyl rings.

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a biphenyl structure with a dioxolane ring and an aldehyde functional group

Properties

CAS No.

893737-18-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2

InChI Key

DOUMAXMUAJUAJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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